molecular formula C8H19O2Si B14481933 CID 78063769

CID 78063769

Katalognummer: B14481933
Molekulargewicht: 175.32 g/mol
InChI-Schlüssel: OGAJIICSWVJGCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78063769 is a chemical entity with specific properties and applications. It is important in various fields of scientific research and industrial applications due to its unique characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78063769 involves specific synthetic routes and reaction conditions. The details of these methods are often proprietary, but generally, they involve a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial methods also focus on cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78063769 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

CID 78063769 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is investigated for its potential use in the treatment of various diseases due to its unique properties.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism of action of CID 78063769 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78063769 include other chemical entities with related structures and properties. These may include compounds with similar functional groups or those that undergo similar chemical reactions.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and biological activity. These unique characteristics make it valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique properties and wide range of applications make it a valuable tool for researchers and industrial professionals alike.

Eigenschaften

Molekularformel

C8H19O2Si

Molekulargewicht

175.32 g/mol

InChI

InChI=1S/C8H19O2Si/c1-9-6-7-10-5-4-8-11(2)3/h4-8H2,1-3H3

InChI-Schlüssel

OGAJIICSWVJGCH-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCC[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.